UNC7096

NSD2 PWWP1 Kd

Procure UNC7096, the precise biotinylated affinity reagent validated for streptavidin pulldown of NSD2-PWWP1 (Kd=46 nM). Unlike generic biotin kits, its site-specific labeling preserves methyl-lysine pocket binding. Essential for replicating published chemoproteomics workflows and confirming cellular target engagement in drug discovery.

Molecular Formula C61H87N7O18S
Molecular Weight 1238.4 g/mol
Cat. No. B12374766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC7096
Molecular FormulaC61H87N7O18S
Molecular Weight1238.4 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C(=O)C6=CC7=C(C=C6)NC(=O)CO7
InChIInChI=1S/C61H87N7O18S/c69-55(4-2-1-3-54-57-52(44-87-54)66-61(74)67-57)62-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-63-58(71)46-9-12-49(13-10-46)64-59(72)47-7-5-45(6-8-47)42-68(50-14-15-50)60(73)48-11-16-51-53(41-48)86-43-56(70)65-51/h5-13,16,41,50,52,54,57H,1-4,14-15,17-40,42-44H2,(H,62,69)(H,63,71)(H,64,72)(H,65,70)(H2,66,67,74)/t52-,54-,57-/m0/s1
InChIKeyJXTDBIVBSAFNBJ-PLCURSASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC7096: Definition, Class, and Core Binding Affinity for NSD2-PWWP1


UNC7096 (compound 53) is a biotinylated affinity reagent designed as a derivative of the NSD2-PWWP1 chemical probe UNC6934. It replaces the pyrimidine ring in UNC6934 with a phenyl ring and incorporates a biotin group at the para position for use in streptavidin-based pulldown assays . Its primary activity is defined by a high binding affinity for the NSD2-PWWP1 domain, with a reported dissociation constant (Kd) of 46 nM . This affinity allows it to occupy the methyl-lysine binding pocket of NSD2-PWWP1, disrupting its interaction with nucleosomal H3K36me2 .

Why UNC7096 Cannot Be Substituted by Generic Biotinylation or Other NSD2-PWWP1 Probes


Substituting UNC7096 with a generic biotin-labeling kit, an unmodified parent probe like UNC6934, or an inactive control like UNC7145 will result in experimental failure. A generic biotinylation strategy would likely attach biotin at a random lysine residue, potentially disrupting the probe's critical binding interaction with the NSD2-PWWP1 methyl-lysine pocket and failing to recapitulate the precise 46 nM Kd of UNC7096 . Using unmodified probes (UNC6934) or inactive controls (UNC7145) prevents the streptavidin capture step essential for pulldown experiments, as demonstrated in competitive chemoproteomics studies where only UNC7096 enabled protein capture [1][2]. Furthermore, the negative control UNC7145, while structurally similar, is biophysically inactive and does not engage the target [3], rendering it useless as a capture reagent. Therefore, procurement of the specific, validated biotinylated reagent UNC7096 is a prerequisite for replicating the published chemical proteomics workflow.

Quantitative Evidence for UNC7096: Affinity, Target Engagement, and Selectivity Benchmarks


Quantitative Binding Affinity: UNC7096 Kd for NSD2-PWWP1 vs. Functional IC50 of Parent Compound

UNC7096 exhibits a high binding affinity for the NSD2-PWWP1 domain with a Kd of 46 nM . This affinity is comparable to the functional potency of the parent compound UNC6934, which shows a cellular EC50 of 1.23 μM in a NanoBRET assay [1]. The ability to maintain high target binding (46 nM) while serving as a biotinylated capture reagent differentiates UNC7096 from the parent probe, whose function is to inhibit protein-protein interactions.

NSD2 PWWP1 Kd Affinity Reagent Biotinylated Probe

Target Engagement Specificity: Chemoproteomic Displacement by UNC6934 vs. UNC7145 Control

In competitive chemoproteomics experiments using KMS-11 multiple myeloma cell lysates, the target engagement and selectivity of UNC7096 was validated. Proteins captured by immobilized UNC7096 were selectively displaced by competition with 20 μM of the active parent probe UNC6934, but not by the inactive control compound UNC7145 at the same concentration [1][2]. This demonstrates that UNC7096 binds specifically to the same targets as UNC6934 and that its binding is not simply due to non-specific interactions.

Chemoproteomics NSD2 Target Engagement Selectivity Pulldown

Utility in High-Throughput Assays: UNC7096's Kd Enables TR-FRET Assay Development

The high binding affinity (Kd = 46 nM) of UNC7096 enables its use in sensitive, homogeneous assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [1]. This is a key differentiator from lower-affinity probes, which may not produce a robust assay window. In one published application, UNC7096 was used to monitor the disruption of the NSD2-PWWP1 interaction by a separate compound (UNC10088), with the assay yielding an IC50 of 248 ± 22 nM for the competitor [1].

TR-FRET Assay Development High-Throughput Screening NSD2 PWWP1

High-Impact Application Scenarios for UNC7096: From Chemoproteomics to Drug Discovery


Validating Cellular Target Engagement of NSD2-PWWP1 Chemical Probes

In drug discovery programs developing NSD2-PWWP1 inhibitors, UNC7096 is essential for confirming cellular target engagement and selectivity of lead compounds. As demonstrated in competitive chemoproteomics studies, UNC7096 can be used in pulldown assays to confirm that a new chemical entity (like UNC6934) binds to and displaces the NSD2-PWWP1 protein complex from the affinity matrix, while a negative control (like UNC7145) does not [1][2]. This application is a direct, evidence-based requirement for establishing a compound's mechanism of action in a cellular context.

Mapping the NSD2-PWWP1 Interactome in Disease-Relevant Cell Lines

UNC7096 is the validated reagent of choice for researchers aiming to identify and quantify the protein interaction network of the NSD2-PWWP1 domain. By using UNC7096 for streptavidin pulldowns followed by quantitative mass spectrometry (as in the original chemoproteomics dataset), scientists can define the NSD2 interactome in various cellular models (e.g., KMS-11 multiple myeloma cells) and under different treatment conditions [1][2]. This is a direct, evidence-based application supported by the primary literature.

Developing High-Throughput TR-FRET Assays for NSD2-PWWP1 Inhibitor Screening

Pharmaceutical and biotechnology groups can leverage UNC7096 to build robust, high-throughput TR-FRET assays for screening compound libraries against the NSD2-PWWP1 domain. The high affinity (Kd = 46 nM) of UNC7096 for its target enables the development of a sensitive, homogeneous assay, as shown in published work where it was used to quantify the inhibition potency of another compound [3]. This scenario translates the direct biophysical evidence of UNC7096 into a practical, high-value industrial application.

Functional Studies of NSD2-PWWP1 Mutants and Protein-Protein Interactions

UNC7096 can be used to investigate how mutations in the NSD2-PWWP1 domain affect its ability to bind histone marks and partner proteins. For example, a control experiment using an NSD2-PWWP1 F266A aromatic cage mutant showed a loss of interaction with the H3.3-HaloTag protein, confirming the binding pocket's specificity [1]. This application uses UNC7096 as a tool to dissect structure-activity relationships (SAR) and the biophysical basis of NSD2 function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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